molecular formula C20H25N5O4S B2408873 3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione CAS No. 1251623-86-5

3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

Cat. No.: B2408873
CAS No.: 1251623-86-5
M. Wt: 431.51
InChI Key: CRRYBNRTQLUEFI-UHFFFAOYSA-N
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Description

3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

azepan-1-yl-[1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-3-17-21-18(29-23-17)13-25-15-12-14(2)8-9-16(15)30(27,28)19(22-25)20(26)24-10-6-4-5-7-11-24/h8-9,12H,3-7,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRYBNRTQLUEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN2C3=C(C=CC(=C3)C)S(=O)(=O)C(=N2)C(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Biological Activity

The biological activity of this compound can be attributed to its structural components, particularly the 1,2,4-oxadiazole and benzothiadiazine moieties. Compounds containing these structures are often associated with a variety of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Key Biological Activities

  • Anticancer Activity :
    • Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
    • A study focusing on oxadiazole derivatives demonstrated that certain compounds were able to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
  • Antimicrobial Activity :
    • Compounds featuring the oxadiazole ring have also been reported to possess antimicrobial properties. They show efficacy against a range of bacteria and fungi, making them promising candidates for developing new antibiotics .
  • Anti-inflammatory Effects :
    • Some derivatives have been tested for their ability to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Study 1: Anticancer Efficacy

In a comparative study of various oxadiazole derivatives:

  • Compound A (similar to our target compound) exhibited an IC50 value of 0.48 µM against MCF-7 cells.
  • The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Study 2: Antimicrobial Properties

A series of oxadiazole compounds were evaluated for their antimicrobial activity:

  • Compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli.
  • The most potent compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens .

Data Tables

Activity Type Compound Cell Line/Pathogen IC50/MIC (µM/µg/mL) Mechanism
AnticancerCompound AMCF-70.48Apoptosis
AntimicrobialCompound BS. aureus32Cell wall disruption
Anti-inflammatoryCompound CRAW 264.7N/ACytokine inhibition

Q & A

Basic: What are the key steps and optimal reaction conditions for synthesizing this compound?

Answer:
The synthesis typically involves:

Core heterocycle formation : The benzothiadiazine scaffold is constructed via cyclization reactions under reflux using polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .

Functionalization : The 1,2,4-oxadiazole moiety is introduced via coupling reactions, often requiring bases like sodium hydride or potassium carbonate to deprotonate intermediates .

Azepanylcarbonyl incorporation : Amidation or acylation reactions are employed, with reaction progress monitored via thin-layer chromatography (TLC) or HPLC to ensure purity .
Critical conditions : Maintain anhydrous environments for moisture-sensitive steps and optimize reflux temperatures (e.g., 80–100°C) to prevent decomposition of the oxadiazole group .

Basic: Which spectroscopic methods are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity and substituent positions, with deuterated DMSO or CDCl₃ as solvents .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, critical for verifying the oxadiazole and azepane groups .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches, aiding functional group confirmation .
  • UV-Vis Spectroscopy : Assesses conjugation in the benzothiadiazine core, useful for preliminary photophysical studies .

Advanced: How can mechanistic contradictions in biological activity data be resolved?

Answer:
Contradictions may arise from:

  • Off-target interactions : Use isoform-specific enzyme assays (e.g., kinase profiling panels) to distinguish target vs. non-target effects .
  • Cell line variability : Validate results across multiple cell lines (e.g., HEK293, HeLa) and primary cells, controlling for metabolic differences .
  • Conformational dynamics : Perform molecular dynamics (MD) simulations to assess ligand-protein binding stability under varying pH or ionic conditions .
    Methodological recommendation : Combine dose-response curves with knock-down/knock-out models to confirm target specificity .

Advanced: What computational strategies optimize reaction yields for complex intermediates?

Answer:

  • Bayesian Optimization : Prioritizes reaction parameters (e.g., solvent polarity, catalyst loading) using probabilistic models to minimize experimental trials .
  • Design of Experiments (DoE) : Apply factorial designs (e.g., 3² full factorial) to evaluate interactions between temperature and reagent stoichiometry .
  • Density Functional Theory (DFT) : Predict transition-state energies for rate-limiting steps (e.g., cyclization) to guide solvent/catalyst selection .
    Case study : Bayesian optimization improved yields by 25% in analogous oxadiazole syntheses by identifying optimal DMF/water ratios .

Advanced: How do structural modifications (e.g., substituent variations) impact bioactivity?

Answer:

  • Substituent scanning : Replace the 3-ethyl group on the oxadiazole with bulkier (e.g., isopropyl) or electron-withdrawing (e.g., nitro) groups to assess steric/electronic effects on receptor binding .
  • SAR tables : Compare IC₅₀ values across analogs (e.g., methyl vs. ethyl derivatives) to identify pharmacophoric requirements .
  • Crystallography : Co-crystallize modified compounds with target proteins (e.g., kinases) to visualize binding-pocket interactions .

Advanced: How can spectral data discrepancies (e.g., NMR splitting patterns) be reconciled?

Answer:

  • Dynamic effects : Variable-temperature NMR resolves splitting ambiguities caused by rotational barriers (e.g., in the azepane ring) .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to assign overlapping signals in crowded regions (e.g., aromatic protons) .
  • Cross-validation : Pair NMR with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry .

Advanced: What strategies stabilize sensitive functional groups (e.g., oxadiazole) during synthesis?

Answer:

  • Protecting groups : Temporarily protect the oxadiazole nitrogen with tert-butyldiphenylsilyl (TBDPS) groups during harsh steps (e.g., acidic cyclization) .
  • Low-temperature quenching : Terminate reactions at −78°C to prevent retro-cyclization of the oxadiazole ring .
  • Inert atmospheres : Use argon/nitrogen lines to avoid oxidation of sulfur in the benzothiadiazine core .

Advanced: How can computational docking guide target identification for this compound?

Answer:

  • Virtual screening : Dock the compound into databases (e.g., PDB, AlphaFold) using AutoDock Vina to prioritize kinases or GPCRs as targets .
  • Binding affinity validation : Compare docking scores (ΔG values) with experimental IC₅₀ data to refine force-field parameters .
  • Pharmacophore mapping : Overlay docking poses with known inhibitors (e.g., ATP analogs) to identify shared interaction motifs .

Advanced: What are the limitations of current synthetic routes, and how can they be addressed?

Answer:

  • Low yields in cyclization : Replace conventional heating with microwave-assisted synthesis to enhance reaction homogeneity and reduce side products .
  • Purification challenges : Use preparative HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to separate polar byproducts .
  • Scalability issues : Transition from batch to flow chemistry for exothermic steps (e.g., diazomethane reactions) to improve safety and reproducibility .

Advanced: How can metabolomic studies clarify off-target effects in in vivo models?

Answer:

  • LC-MS/MS profiling : Identify metabolites in plasma/liver homogenates to detect unexpected biotransformations (e.g., azepane ring oxidation) .
  • Isotope tracing : Administer ¹³C-labeled compound to track incorporation into non-target pathways (e.g., nucleotide biosynthesis) .
  • Network pharmacology : Integrate metabolomic data with STRING or KEGG databases to map secondary signaling cascades .

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